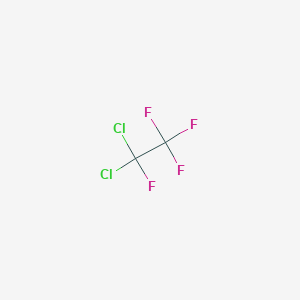

1,1-Dichloro-1,2,2,2-tetrafluoroethane

説明

特性

IUPAC Name |

1,1-dichloro-1,2,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F4/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMUEXIPKSRTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027150 | |

| Record name | 1,1-Dichlorotetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless gas; [MSDSonline] | |

| Record name | Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloro-1,2,2,2-tetrafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

3.4 °C | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water,137 mg/L at 25 °C, Very soluble in benzene, diethyl ether, ethanol | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.455 g/cu cm at 25 °C, Liquid density: 1.55 g/mL at 25 °C | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1640 mm Hg at 25 °C | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless | |

CAS No. |

374-07-2 | |

| Record name | 1,1-Dichloro-1,2,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloro-1,2,2,2-tetrafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichlorotetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-1,2,2,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AWA8IET6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-56.6 °C | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Mechanistic Investigations of 1,1 Dichloro 1,2,2,2 Tetrafluoroethane

Established Industrial Synthesis Routes and Process Optimization Research

1,1-Dichloro-1,2,2,2-tetrafluoroethane, also known as HCFC-124, is a hydrochlorofluorocarbon (HCFC) that has been utilized as a refrigerant, a blowing agent, and as a chemical intermediate. Its synthesis is primarily achieved through the fluorination of chlorinated hydrocarbon precursors.

Catalytic Fluorination and Chlorination Studies involving HCFC-124 Precursors

The industrial production of this compound often involves the catalytic fluorination of C2 hydrocarbons. One established route is the isomerization of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) to 1,1,1-trichloro-2,2,2-trifluoroethane (B196229) (CFC-113a), which is then fluorinated with hydrogen fluoride (B91410) (HF). researchgate.net The isomerization step is crucial as it facilitates the subsequent fluorination. This process can be catalyzed by a variety of metal halides and oxides.

Research has shown that catalysts comprising halides or oxides of elements such as aluminum, chromium, magnesium, iron, nickel, and cobalt are effective for the isomerization of CFC-113. researchgate.net Chromium-based catalysts, in particular, have been extensively studied for fluorination reactions of haloalkanes. For instance, fluorinated chromium oxide catalysts are known to be active in the gas-phase fluorination of various hydrochlorofluorocarbons. The catalytic activity is often attributed to the Lewis acid sites on the catalyst surface.

Another significant precursor for the synthesis of HCFC-124 is tetrachloroethylene. The process involves the hydrofluorination of tetrachloroethylene. rsc.org The catalyst choice is critical in directing the reaction towards the desired product and minimizing the formation of byproducts. Continuous vapor-phase processes for the manufacture of chlorofluorocarbons, including HCFC-124, often employ gaseous hydrogen fluoride in the presence of heterogeneous catalysts such as chromium, iron, or fluorinated alumina. nih.gov

The following table summarizes some of the catalyst systems and precursors used in the synthesis of HCFC-124 and related fluorocarbons.

| Precursor | Catalyst System | Reaction Type | Reference |

| 1,1,2-trichloro-1,2,2-trifluoroethane | Halides/oxides of Al, Cr, Mg, Fe, Ni, Co | Isomerization followed by Fluorination | researchgate.net |

| Tetrachloroethylene | Chromium, iron, or fluorinated alumina | Vapor-phase hydrofluorination | nih.gov |

| 1,1,2-trichloroethane | Fluorinated chromium oxide | Gas-phase fluorination | pittcon.org |

Reaction Kinetics and Thermodynamic Analyses in HCFC-124 Production

The thermodynamic properties of this compound are well-characterized, which is essential for the design and optimization of production processes. The thermodynamic properties, including vapor pressure, density, and heat capacity, have been experimentally measured and modeled using equations of state such as the Modified Benedict-Webb-Rubin (MBWR) equation. researchgate.netepo.org These models provide a comprehensive understanding of the phase behavior of HCFC-124 over a wide range of temperatures and pressures.

Accurate thermodynamic data is crucial for designing separation and purification processes, as well as for reactor design. For instance, the boiling point of this compound is 3.4 °C, a key parameter for distillation processes. pittcon.org

While extensive thermodynamic data is available, detailed kinetic studies on the industrial synthesis of HCFC-124 from its precursors are less prevalent in publicly available literature. The reaction kinetics are complex and depend on various factors, including the catalyst formulation, reaction temperature, pressure, and reactant feed ratios. The development of kinetic models is essential for optimizing reactor performance and maximizing the yield of the desired product while minimizing energy consumption and byproduct formation.

HCFC-124 as an Intermediate in the Synthesis of Advanced Fluorocarbons

HCFC-124 serves as a key intermediate in the production of more advanced fluorocarbons, most notably pentafluoroethane (B1204445) (HFC-125). HFC-125 is a hydrofluorocarbon with zero ozone depletion potential and is used as a refrigerant and a fire suppression agent.

Mechanistic Characterization of Conversion Reactions from HCFC-124

CHFClCF₃ + HF → CHF₂CF₃ + HCl

Studies have investigated various catalysts for this conversion, with a focus on achieving high selectivity and conversion rates. The reaction conditions, such as temperature and the molar ratio of reactants, play a critical role in the process. For example, at sufficiently high temperatures, the conversion of HCFC-124 can be nearly quantitative. halide-crylink.com

A key challenge in this synthesis is the potential for side reactions, such as disproportionation of HCFC-124, which can lead to the formation of undesired byproducts like chloropentafluoroethane (B1202741) (CFC-115), an ozone-depleting substance. Research has shown that the presence of HFC-134a in the reaction mixture can inhibit this disproportionation reaction, thereby increasing the selectivity towards HFC-125 and minimizing the formation of CFC-115. halide-crylink.com

The mechanism of the catalytic fluorination of HCFC-124 to HFC-125 is believed to proceed through a series of adsorption, surface reaction, and desorption steps on the catalyst surface. The Lewis acid sites on the catalyst are thought to play a crucial role in activating the C-Cl bond, facilitating its cleavage and the subsequent formation of the C-F bond.

The following table presents data from a study on the conversion of HCFC-124 to HFC-125, illustrating the effect of reaction temperature on conversion.

| Temperature (°C) | HCFC-124 Conversion (%) | Reference |

| 220 | 99.2 | halide-crylink.com |

Atmospheric Chemistry and Degradation Mechanisms of 1,1 Dichloro 1,2,2,2 Tetrafluoroethane

Tropospheric Degradation Pathways

The troposphere is the lowest layer of the atmosphere, where the majority of weather phenomena occur. The degradation of many volatile organic compounds in this region is primarily initiated by the hydroxyl radical (•OH), a highly reactive oxidant often referred to as the "detergent of the atmosphere".

Hydroxyl Radical-Initiated Reactions and Kinetics

For many hydrochlorofluorocarbons (HCFCs), the reaction with hydroxyl radicals is the primary degradation pathway in the troposphere. However, 1,1-dichloro-1,2,2,2-tetrafluoroethane (CF3CCl2F) is a fully halogenated chlorofluorocarbon (CFC) and lacks the hydrogen atoms that are susceptible to abstraction by •OH radicals. Consequently, the rate of reaction between CFC-114a and hydroxyl radicals in the troposphere is considered to be negligible.

While no specific experimental rate constants for the reaction of •OH with CFC-114a are available, studies on similar compounds underscore its low reactivity. For instance, the presence of hydrogen atoms in HCFCs makes them significantly more susceptible to •OH attack. For example, the rate constant for the reaction of •OH with HCFC-124 (CHClFCF3) at 298K is approximately 4.7 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ . In contrast, CFCs are generally characterized by their chemical inertness in the troposphere.

The table below presents kinetic data for the reaction of hydroxyl radicals with some related hydrochlorofluorocarbons (HCFCs) to illustrate the effect of C-H bonds on reactivity.

| Compound | Chemical Formula | A-factor (cm³ molecule⁻¹ s⁻¹) | E/R (K) | k(298 K) (cm³ molecule⁻¹ s⁻¹) |

| HCFC-123 | CHCl2CF3 | (2.20 ± 0.25) x 10⁻¹⁹ T².²⁶ | -226 ± 51 | 3.2 x 10⁻¹⁵ |

| HCFC-124 | CHClFCF3 | (7.72 ± 0.60) x 10⁻²⁰ T².³⁵ | -458 ± 30 | 4.7 x 10⁻¹⁵ |

| HCFC-141b | CH3CCl2F | 2.1 x 10⁻¹² | 1250 | 3.5 x 10⁻¹⁴ |

| HCFC-142b | CH3CClF2 | 9.6 x 10⁻¹³ | 1650 | 1.6 x 10⁻¹⁴ |

This table is for illustrative purposes to show the reactivity of related compounds containing C-H bonds. Data for HCFC-123 and HCFC-124 are from a study on their reaction kinetics with OH radicals researchgate.net.

Due to the absence of C-H bonds, the primary removal mechanism for CFC-114a from the troposphere is slow transport to the stratosphere.

Formation and Fate of Primary Atmospheric Intermediates (e.g., Free Radicals, Peroxynitrates, Hydroperoxides)

Given that the initiation of degradation for CFC-114a in the troposphere is not significant, the formation of primary atmospheric intermediates in this atmospheric layer is also considered to be negligible. However, in the stratosphere, photolysis leads to the formation of the CF3CCl2• radical. The subsequent chemistry of this radical would involve reaction with molecular oxygen (O2) to form the peroxy radical, CF3CCl2O2•.

The fate of this peroxy radical in the atmosphere is determined by its reactions with other trace species, primarily nitrogen oxides (NOx) and hydroperoxy radicals (HO2).

Reaction with Nitrogen Monoxide (NO): The reaction with NO would predominantly form the alkoxy radical (CF3CCl2O•) and nitrogen dioxide (NO2). CF3CCl2O2• + NO → CF3CCl2O• + NO2

Reaction with Nitrogen Dioxide (NO2): Peroxy radicals can reversibly react with NO2 to form a thermally unstable peroxynitrate. CF3CCl2O2• + NO2 + M ⇌ CF3CCl2O2NO2 + M (where M is a third body, such as N2 or O2) These peroxynitrates are temporary reservoirs for both the peroxy radical and NO2, and their stability is highly dependent on temperature.

Reaction with Hydroperoxy Radical (HO2): The reaction with the hydroperoxy radical can lead to the formation of a hydroperoxide, an alcohol, or other products. The formation of hydroperoxides from the reactions of Criegee intermediates with water vapor is a known atmospheric process mdpi.com. While the specific reactions for CF3CCl2O2• are not well-documented, analogous reactions suggest the formation of CF3CCl2OOH. CF3CCl2O2• + HO2 → CF3CCl2OOH + O2

The alkoxy radical (CF3CCl2O•) formed is also reactive and can undergo further reactions, such as C-C bond scission or reaction with other atmospheric constituents.

Characterization of Stable Degradation Products (e.g., Hydrogen Chloride, Trifluoroacetyl Fluoride)

Following the formation of the alkoxy radical (CF3CCl2O•) in the stratosphere, it is expected to decompose. The most likely pathway for the CF3CCl2O• radical is the cleavage of the C-C bond, which would lead to the formation of trifluoroacetyl fluoride (B91410) (CF3COF) and a chlorine atom (Cl•).

CF3CCl2O• → CF3COF + Cl•

Trifluoroacetyl fluoride is a relatively stable molecule but can be removed from the atmosphere through hydrolysis in cloud water, which would lead to the formation of trifluoroacetic acid (TFA) and hydrofluoric acid (HF). The atmospheric degradation of other HCFCs, such as HCFC-123, is known to produce trifluoroacetyl chloride, which then hydrolyzes to trifluoroacetic acid who.int.

Another significant stable degradation product is hydrogen chloride (HCl). The chlorine atoms released from the initial photolysis of CFC-114a and subsequent radical reactions will readily react with hydrogen-containing species in the atmosphere, such as methane (B114726) (CH4) or the hydroperoxy radical (HO2), to form HCl.

Cl• + CH4 → HCl + CH3• Cl• + HO2 → HCl + O2

Therefore, the key stable degradation products expected from the atmospheric degradation of this compound are trifluoroacetyl fluoride, trifluoroacetic acid, hydrogen chloride, and hydrofluoric acid.

Stratospheric Degradation Processes

The stratosphere, the atmospheric layer above the troposphere, is characterized by the presence of the ozone layer and a higher flux of high-energy ultraviolet (UV) radiation from the sun. For chemically inert compounds like CFC-114a, the stratosphere is the primary region of atmospheric degradation.

Photolytic Decomposition Mechanisms and Quantum Yields

In the stratosphere, this compound undergoes photolytic decomposition, also known as photolysis, upon absorption of short-wavelength UV radiation (λ < 230 nm). The primary photolytic pathway is the cleavage of a carbon-chlorine (C-Cl) bond, which is the weakest bond in the molecule, leading to the formation of a chlorine atom and a haloalkyl radical.

CF3CCl2F + hν → CF3CCl2• + Cl•

The UV absorption cross-sections for CFC-114a have been measured, which allows for the calculation of its atmospheric lifetime with respect to photolysis mdpi.com.

| Wavelength (nm) | Cross-Section (10⁻²⁰ cm² molecule⁻¹) |

|---|---|

| 192.5 | 15.2 |

| 195.0 | 11.4 |

| 197.5 | 8.32 |

| 200.0 | 5.88 |

| 202.5 | 4.01 |

| 205.0 | 2.67 |

| 210.0 | 1.11 |

| 215.0 | 0.43 |

| 220.0 | 0.15 |

Data sourced from Bernard et al. (2016) mdpi.com.

Reactions with Atomic Oxygen and Other Stratospheric Species

In the stratosphere, in addition to photolysis, CFC-114a can also react with electronically excited oxygen atoms, O(¹D). These excited oxygen atoms are produced from the photolysis of ozone.

O3 + hν (λ < 320 nm) → O2 + O(¹D)

The reaction of CFC-114a with O(¹D) is a minor but contributing loss process. The rate constant for this reaction has been determined.

Reaction with O(¹D): The reaction of CFC-114a with O(¹D) is relatively efficient. CF3CCl2F + O(¹D) → Products

The rate coefficient for the reaction of O(¹D) with CFC-114a at 298 K has been reported to be k = (1.9 ± 0.4) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ mdpi.com.

Reaction with O(³P): The reaction with ground-state oxygen atoms, O(³P), is significantly slower for saturated CFCs and is generally not considered a major atmospheric sink. Specific kinetic data for the reaction of O(³P) with this compound are not available, but by analogy with other CFCs, the rate constant is expected to be very small.

The chlorine atoms released from the photolysis and O(¹D) reaction of CFC-114a can then participate in catalytic ozone depletion cycles, which is the primary reason for the regulation of CFCs under the Montreal Protocol.

Heterogeneous and Aqueous Phase Atmospheric Chemistry of HCFC-124 and its Degradation Products

The atmospheric degradation of this compound (HCFC-124) is primarily initiated in the troposphere by reaction with hydroxyl radicals (OH). This initial gas-phase reaction leads to the formation of halogenated carbonyl compounds, which can then undergo further transformation through heterogeneous and aqueous-phase processes. A significant degradation product of HCFC-124 is trifluoroacetyl chloride (CF3C(O)Cl). The subsequent atmospheric fate of HCFC-124 is largely determined by the chemistry of this acid halide in atmospheric water, such as cloud droplets and aerosols.

Uptake and Hydrolysis in Cloud Water and Aerosols

Following its formation in the gas phase, trifluoroacetyl chloride is subject to uptake and rapid hydrolysis in atmospheric water droplets. This process represents a crucial removal pathway for this degradation product from the atmosphere.

The atmospheric degradation of several hydrochlorofluorocarbons (HCFCs), including HCFC-124, leads to the formation of trifluoroacetic acid (TFA) through the in-cloud hydrolysis of an intermediate, trifluoroacetyl chloride (CF3C(O)Cl) researchgate.net. The uptake of gaseous trifluoroacetyl chloride into cloud water and aerosols is followed by a swift hydrolysis reaction. This reaction is considered the dominant fate process for trifluoroacetyl chloride in the aquatic environment nih.gov.

The hydrolysis of trifluoroacetyl chloride is an exothermic reaction with water, yielding water-soluble trifluoroacetic acid (TFA) and hydrochloric acid (HCl) nih.govechemi.com. The rate of this hydrolysis is remarkably fast. Laboratory studies have determined the hydrolysis rate constant of trifluoroacetyl chloride in pure water at 25 °C to be approximately 11 per second, which corresponds to a very short half-life of about 0.063 seconds nih.govechemi.com. This rapid conversion indicates that once trifluoroacetyl chloride is taken up by cloud droplets or aerosols, it is almost instantaneously transformed into its acidic products.

The tropospheric lifetime of trifluoroacetyl chloride is therefore significantly influenced by the availability of atmospheric water. Estimates suggest its lifetime due to hydrolysis can range from as short as 0.04 days at 11 °C to between 0.2 and 2 days at 5 °C, with the rate being dependent on the amount of water vapor present in the atmosphere in various forms like clouds and rain nih.govechemi.com. Given the rapid nature of this hydrolysis, the bioconcentration of trifluoroacetyl chloride in aquatic organisms is not considered an important environmental fate process echemi.com.

Interactive Data Table: Hydrolysis Data for Trifluoroacetyl Chloride

| Parameter | Value | Temperature (°C) | Reference |

| Hydrolysis Rate Constant | ~11 s⁻¹ | 25 | echemi.com |

| Hydrolysis Half-Life | 0.063 seconds | 25 | nih.govechemi.com |

| Tropospheric Lifetime (due to hydrolysis) | 0.04 days | 11 | nih.govechemi.com |

| Tropospheric Lifetime (due to hydrolysis) | 0.2 - 2 days | 5 | nih.govechemi.com |

Solubility and Removal Mechanisms of Acid Halides

The primary acid halide resulting from the atmospheric degradation of HCFC-124 is trifluoroacetyl chloride. Its high reactivity with water governs its solubility and subsequent removal from the atmosphere.

Trifluoroacetyl chloride reacts readily with water and even moisture in the air echemi.comnoaa.gov. This high reactivity means that its solubility is not typically measured in the conventional sense for a stable compound, but is rather characterized by its rapid and exothermic reaction to form trifluoroacetic acid and hydrochloric acid nih.gov. This process effectively removes trifluoroacetyl chloride from the gas phase and transfers its degradation products to the aqueous phase of the atmosphere.

The removal of the resulting acid halides, primarily hydrochloric acid (HCl), and the persistent trifluoroacetic acid (TFA), occurs through wet and dry deposition. After hydrolysis in cloud water, these acidic products can be rained out (wet deposition) or, in the case of TFA, can remain in the aqueous phase of aerosols and be removed through dry deposition researchgate.net. The high mobility and persistence of trifluoroacetic acid in the aquatic environment are notable aspects of the ultimate fate of HCFC-124 degradation products leonidchemicals.net.

Environmental Distribution and Transport Dynamics of 1,1 Dichloro 1,2,2,2 Tetrafluoroethane

Atmospheric Transport and Global Distribution Modeling

The atmospheric transport and distribution of 1,1-Dichloro-1,2,2,2-tetrafluoroethane are governed by its long atmospheric lifetime, which facilitates its dispersion across the globe.

Tropospheric and Stratospheric Lifetimes and Half-lives

This compound (CFC-114a) is characterized by a long atmospheric lifetime, estimated to be approximately 100 years copernicus.org. This is shorter than its symmetric isomer, 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114), which has a lifetime of about 189 years copernicus.orgcopernicus.org. The primary removal mechanism for these chlorofluorocarbons (CFCs) is destruction in the stratosphere by ultraviolet (UV) photolysis and reaction with excited oxygen atoms (O(¹D)) copernicus.org.

The atmospheric lifetime represents the average time a molecule of the compound resides in the atmosphere. It is defined as the total atmospheric burden divided by the total loss rate. The half-life, which is the time taken for the concentration to reduce to half its initial value, is directly related to the lifetime and can be calculated as approximately 69.3 years for CFC-114a. The extended lifetime of CFC-114a indicates its high stability in the troposphere, allowing for significant accumulation and transport to the stratosphere where it can participate in ozone depletion processes.

| Compound | Atmospheric Lifetime (Years) | Atmospheric Half-life (Years) |

|---|---|---|

| This compound (CFC-114a) | ~100 copernicus.org | ~69.3 |

| 1,2-Dichloro-1,1,2,2-tetrafluoroethane (CFC-114) | ~189 copernicus.orgcopernicus.org | ~131.0 |

Inter-hemispheric Mixing and Uniform Distribution Dynamics

Due to its long atmospheric lifetime, CFC-114a becomes well-mixed throughout the troposphere. This leads to a relatively uniform global distribution. Observational data from aircraft-based sampling campaigns show no significant gradient in the mixing ratio of CFC-114a between the Northern and Southern Hemispheres researchgate.netsemanticscholar.orgresearchgate.net.

Long-term measurements from sites like Cape Grim, Australia, combined with data from inter-hemispheric flights, confirm that the extended residence time in the atmosphere allows for efficient mixing and transport across the equator researchgate.net. This results in the compound being present in remote regions far from its emission sources, contributing to a global background concentration. While emissions may originate in specific industrialized regions, the slow removal processes ensure that the compound is eventually distributed worldwide researchgate.netresearchgate.net.

Partitioning Behavior in Environmental Compartments

The partitioning of CFC-114a between air, water, and soil dictates its mobility and distribution in the terrestrial and aquatic environments.

Air-Water Exchange Dynamics (Henry's Law Constant)

The exchange of CFC-114a between the atmosphere and water bodies is governed by its Henry's Law constant. This constant relates the partial pressure of the compound in the gas phase to its concentration in the aqueous phase at equilibrium. Data from the National Institute of Standards and Technology (NIST) provides the Henry's Law constant for CFC-114a, which indicates its tendency to partition from water into the air. This high volatility suggests that aquatic systems are not a significant sink for this compound; rather, they act as a pathway for its re-entry into the atmosphere.

| Property | Value | Reference |

|---|---|---|

| Water Solubility | 137 mg/L at 25 °C | nih.gov |

| Henry's Law Constant (k°H) | 0.6 mol/(kg·bar) at 298.15 K | NIST |

| Temperature Dependence (d(ln(kH))/d(1/T)) | 2100 K | NIST |

Air-Soil Partitioning and Adsorption Studies (Koc)

The PubChem database reports a calculated XLogP3 value, an estimate of log Kow, of 2.9 for CFC-114a nih.gov. Using a quantitative structure-activity relationship (QSAR) for halogenated hydrocarbons, such as the one recommended by the U.S. EPA (log Koc ≈ 0.89 * log Kow + 0.29), an estimated log Koc can be derived. This estimation suggests that CFC-114a has a moderate tendency to adsorb to the organic fraction of soil and sediment. Chemicals with high Koc values are less mobile and tend to remain in the soil, while those with low Koc values are more likely to leach into groundwater. Based on its estimated Koc, CFC-114a would be expected to have moderate mobility in soil environments.

Biotic and Abiotic Transformation in Aquatic and Terrestrial Systems

While the primary sink for CFC-114a is stratospheric degradation, its potential for transformation in terrestrial and aquatic environments is a key aspect of its environmental fate. Specific studies on the biotic and abiotic transformation of this compound in these systems are not available in published scientific literature.

However, research on other structurally similar CFCs, such as CFC-11, CFC-12, and CFC-113, provides insights into potential pathways. These compounds are generally persistent in the environment but can undergo transformation under specific conditions usgs.govnih.govcolumbia.edu.

Biotic Transformation : Studies have shown that some CFCs can be degraded by microorganisms, but typically only under anaerobic (oxygen-deficient) conditions, such as those found in anoxic groundwater, submerged sediments, and landfills usgs.govresearchgate.netusgs.gov. The primary mechanism is reductive dechlorination, where chlorine atoms are sequentially removed. There is no significant evidence for the degradation of CFCs in aerobic (oxygen-rich) environments usgs.gov.

Abiotic Transformation : Abiotic degradation of CFCs in aquatic and terrestrial systems is generally considered to be a very slow process. Some studies have investigated the transformation of CFCs in the presence of reactive minerals, such as zero-valent iron, but these conditions are typically engineered for remediation and not representative of most natural environments nih.gov. The chemical is largely inert to hydrolysis in water noaa.gov.

Given the chemical stability of the C-F and C-Cl bonds in CFC-114a, it is expected to be highly persistent in both aquatic and terrestrial systems, with transformation rates being negligible under most natural conditions, particularly in the presence of oxygen.

Biodegradation Potential and Persistence

This compound (CFC-114a) is a chlorofluorocarbon (CFC) characterized by high chemical stability, which contributes to its prolonged persistence in the environment. Like other CFCs, it is not expected to undergo significant biodegradation in soil or water. The primary removal mechanism for CFC-114a from the atmosphere is photolysis by ultraviolet radiation in the stratosphere. This process is extremely slow, leading to a long atmospheric lifetime.

Long-term atmospheric records indicate that while the mixing ratios of both CFC-114 and its isomer, CFC-114a, are slowly decreasing, they remain present in the atmosphere, with small but significant emissions continuing. copernicus.orgresearchgate.net This persistence is a defining characteristic of this class of compounds.

Bioaccumulation Potential in Environmental Organisms

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues. This is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding medium (typically water) at equilibrium.

Direct experimental data on the bioconcentration factor for this compound is limited. However, its physicochemical properties can provide an indication of its potential to bioaccumulate. The octanol-water partition coefficient (Log Kow or Log P) is a key parameter used to predict the bioaccumulation potential of a substance. A higher Log Kow value generally indicates a greater potential for a chemical to partition into the fatty tissues of organisms. For this compound, the calculated XLogP3 value is 2.9. nih.gov

While no specific BCF value for this compound was found, data for its isomer, 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114), shows measured BCF values ranging from 15 to 32. nih.gov According to a classification scheme, these values suggest a low to moderate potential for bioconcentration in aquatic organisms. nih.gov Given the similar chemical structure and properties, it can be inferred that this compound would also have a low to moderate bioaccumulation potential.

It is important to note that fluorocarbons can accumulate in body fat and are slowly released into the blood. nih.gov There is evidence of significant accumulation of fluorocarbons in the brain, liver, and lungs compared to blood levels, indicating a tissue distribution pattern similar to that of chloroform. nih.gov

Table 1: Physicochemical Properties and Bioaccumulation Indicators for this compound and Related Compounds

| Compound | CAS Number | Log Kow (XLogP3) | Water Solubility (mg/L at 25°C) | Measured BCF | Bioaccumulation Potential |

| This compound (CFC-114a) | 374-07-2 | 2.9 nih.gov | 137 nih.gov | Not available | Low to Moderate (Inferred) |

| 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) | 76-14-2 | 2.8 | 100 | 15 - 32 nih.gov | Low to Moderate |

Global Environmental Impact Assessment of 1,1 Dichloro 1,2,2,2 Tetrafluoroethane

Stratospheric Ozone Depletion Potential (ODP) Evaluation

The Ozone Depletion Potential (ODP) is a relative measure of the amount of ozone degradation a chemical compound can cause compared to trichlorofluoromethane (CFC-11), which has a reference ODP of 1.0. epa.gov

Various atmospheric models have been used to calculate the ODP of HCFC-124. These models account for factors such as the compound's atmospheric lifetime, its chemical reactivity, and the transport of chlorine to the stratosphere. The atmospheric lifetime of HCFC-124 is estimated to be approximately 5.8 to 5.9 years. researchgate.netecetoc.orgepa.gov

Recent two-dimensional chemical transport models have calculated the ODP of HCFC-124 to be around 0.0125, which is noted to be smaller than some earlier estimates. researchgate.netboulingchem.com Another source states a semi-empirical ODP of 0.02, with a value of 0.022 being adopted for regulatory purposes under the Montreal Protocol. ecetoc.org The U.S. Environmental Protection Agency (EPA) also lists an ODP of 0.022 for HCFC-124. epa.gov

The following table provides a summary of model-calculated ODPs for HCFC-124 from various sources.

| Source/Model | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) |

| UIUC two-dimensional chemical transport model | 5.8 | 0.0125 researchgate.netboulingchem.com |

| WMO (1999) / Montreal Protocol | - | 0.022 ecetoc.org |

| U.S. EPA | 5.9 | 0.022 epa.gov |

Radiative Forcing and Global Warming Potential (GWP) Assessment

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1. tecnichenuove.it

The GWP of HCFC-124 has been assessed in various reports. One report lists a GWP of 599 over a 100-year time horizon, relative to CO2. ecetoc.org Another source provides a GWP value of 527. tecnichenuove.it These values are significantly lower than those of the CFCs they were designed to replace, such as CFC-114, but are still substantial. osti.gov

The table below compares the GWP values for HCFC-124 from different sources.

| Source | Time Horizon | Global Warming Potential (GWP) |

| ECETOC JACC No. 46 | 100 years | 599 ecetoc.org |

| Tecniche Nuove | 100 years | 527 tecnichenuove.it |

| U.S. EPA | - | - |

Formation and Environmental Implications of Trifluoroacetic Acid (TFA)

The atmospheric degradation of HCFC-124 leads to the formation of trifluoroacetic acid (TFA; CF3COOH). nasa.govresearchgate.netnasa.gov This degradation process involves the reaction of HCFC-124 with hydroxyl (OH) radicals in the atmosphere, leading to the formation of trifluoroacetyl halides, which are then hydrolyzed in clouds to form TFA. researchgate.netdss.go.th

TFA is a persistent substance that is deposited on the Earth's surface through wet and dry deposition. nasa.govresearchgate.net Due to its stability, there is concern about its potential for long-term accumulation in certain aquatic environments, such as terminal lakes. nasa.govdss.go.thacs.org Studies have shown that the degradation of several HCFCs and HFCs, including HCFC-124, contributes to the environmental load of TFA. unep.org

While the amounts of TFA formed from the degradation of HCFCs and HFCs are currently considered too small to pose a risk to human health or the environment, its very long environmental lifetime warrants continued attention. unep.org Research suggests that other sources beyond HCFCs and HFCs may also contribute to the observed environmental concentrations of TFA. dss.go.th The increasing use of new generations of refrigerants, such as hydrofluoroolefins (HFOs), which can also degrade to TFA, may lead to increased deposition in the future. unep.orgresearchgate.net

Pathways of TFA Formation from HCFC-124 Degradation

The atmospheric degradation of several hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), including HCFC-124, results in the production of trifluoroacetic acid (CF₃COOH), commonly known as TFA. nasa.govescholarship.orgresearchgate.net The primary mechanism for the formation of TFA from these compounds begins with their reaction with hydroxyl (OH) radicals in the troposphere. nasa.govescholarship.orgresearchgate.net

This initial reaction leads to the formation of a haloacyl halide, specifically CF₃COX, where X can be a chlorine (Cl) or fluorine (F) atom. nasa.govescholarship.org In the case of HCFC-124, the intermediate is trifluoroacetyl chloride (CF₃COCl). Subsequently, this intermediate undergoes in-cloud hydrolysis (reaction with water) to form TFA. nasa.govescholarship.orgresearchgate.net The TFA formed in clouds may be re-evaporated but is ultimately removed from the atmosphere and deposited onto the Earth's surface through wet deposition (washout) or dry deposition. nasa.govescholarship.org

While several compounds can produce TFA, the molar yield varies. For instance, the degradation of HFC-134a has a TFA yield of approximately 20-21%, whereas other compounds like HFC-227ea and HFO-1224yf have yields of 100%. fluorocarbons.orgunep.orgresearchgate.net HCFC-124 is recognized as one of the precursors that break down to produce TFA. unep.org

Modeling of TFA Concentrations in Atmospheric Precipitation

Three-dimensional modeling studies have been conducted to simulate the formation and deposition of TFA from its various precursors, including HCFC-124. These models are essential for estimating the concentrations of TFA in rainwater on both local and continental scales. nasa.govescholarship.orgresearchgate.net

One such study, using a coarse-resolution chemical transport model, projected future TFA concentrations based on anticipated emissions of precursor compounds. For the year 2010, based on projected atmospheric concentrations of 10 parts per trillion by volume (pptv) for HCFC-124, along with 80 pptv for HFC-134a and 1 pptv for HCFC-123, the model calculated a globally averaged annual TFA concentration in rainwater of 0.12 micrograms per liter (μg/L). nasa.govescholarship.orgresearchgate.net This calculation accounted for both washout and dry deposition as removal mechanisms. nasa.govescholarship.org

The models also predict regional and seasonal variations. For large regions in the mid-northern latitudes, the annually averaged rainwater concentrations were projected to be higher, in the range of 0.15-0.20 μg/L. nasa.govescholarship.orgresearchgate.net The highest monthly averaged concentrations were predicted for July in parts of North America and Europe, reaching 0.3-0.45 μg/L. nasa.govescholarship.org

Projected TFA Concentrations in Rainwater (Based on Year 2010 Modeling)

| Region/Scale | Timeframe | Projected TFA Concentration (μg/L) | Notes |

|---|---|---|---|

| Global Average | Annually Averaged | 0.12 | Includes both wet and dry deposition. |

| Global Average | Annually Averaged | 0.16 | Assumes washout is the only removal mechanism. nasa.govescholarship.org |

| Northern Mid-Latitudes | Annually Averaged | 0.15 - 0.20 | Represents large regions within this latitude band. nasa.govescholarship.orgresearchgate.net |

| Parts of North America & Europe | Monthly Average (July) | 0.3 - 0.45 | Represents the highest projected monthly concentrations. nasa.govescholarship.org |

Research on Long-Term Accumulation and Fate of TFA in Aquatic Environments

Once deposited, TFA is highly persistent and mobile in the environment. acs.org Due to its stability and solubility, it readily enters the terrestrial hydrosphere and accumulates in aquatic systems. acs.org The primary concern regarding TFA is its potential for long-term accumulation, particularly in terminal aquatic environments such as oceans and endorheic (terminal) lakes. nasa.govescholarship.orgacs.org

Research has shown that terminal lake systems can have TFA concentrations significantly higher than their calculated yearly inputs, providing direct evidence of accumulation. acs.org The only known, though likely negligible, environmental degradation pathways for TFA are overtone photodissociation in the atmosphere and potential slow biologically catalyzed conversion to fluoroform (CF₃H). acs.org However, TFA is efficiently scavenged from the atmosphere by deposition before significant photodissociation can occur, making aquatic sinks its ultimate fate. acs.org

The vast majority of TFA, over 95%, is believed to be naturally occurring, with more than 200 million tonnes present in the oceans, where the average concentration is about 200 nanograms per liter (ng/L). fluorocarbons.org Anthropogenic sources, including the degradation of HCFC-124, add to this natural background. While current and projected future concentrations of TFA from the degradation of HCFCs and HFCs are not considered to pose a significant risk to human or ecosystem health, its irreversible accumulation warrants continued monitoring. fluorocarbons.orgacs.org The increasing concentrations of TFA in various environmental media, including rain and surface waters, are considered irreversible due to its extreme persistence and ongoing emissions from a multitude of sources. acs.org

Regulatory and Policy Frameworks Influencing Research on 1,1 Dichloro 1,2,2,2 Tetrafluoroethane and Its Alternatives

National and Regional Regulatory Approaches (e.g., EPA, EU Directives)

In addition to international treaties, national and regional regulations have played a crucial role in implementing and often exceeding the requirements of the Montreal Protocol. The U.S. Environmental Protection Agency (EPA) and the European Union (EU) have been at the forefront of these efforts.

In the United States, the Clean Air Act provides the legal framework for the EPA to regulate ozone-depleting substances. epa.gov The EPA's Significant New Alternatives Policy (SNAP) program evaluates and regulates substitutes for ODS, identifying acceptable and unacceptable alternatives in various industrial sectors. federalregister.gov The U.S. has followed a phase-out schedule for HCFCs in line with the Montreal Protocol, with restrictions on the production and import of HCFC-124. epa.gov More recently, the American Innovation and Manufacturing (AIM) Act authorized the EPA to phase down the production and consumption of HFCs. ctrheatingandairconditioning.com

The European Union has often adopted more stringent regulations than those required by the Montreal Protocol. The EU's F-Gas Regulation aims to cut the EU's F-gas emissions by two-thirds by 2030 compared to 2014 levels. umweltbundesamt.de This has been a significant driver for innovation in the European chemical industry. The regulation includes bans on the use of certain HFCs in specific applications and a quota system for placing HFCs on the market. fuelsandlubes.comimpakter.com The EU also has regulations concerning the management and disposal of ODS, including those contained in products and equipment. thecompliancepeople.co.uk

Stringent environmental regulations at the national and regional levels have been shown to be a significant driver of innovation in the chemical industry. ciel.orgnetzeroimpact.se By creating a market for safer and more environmentally friendly alternatives, these regulations encourage companies to invest in research and development.

The phase-out of HCFCs and the subsequent phase-down of HFCs have led to:

Development of Novel Molecules: Chemical companies have invested heavily in the synthesis and testing of new molecules with low ODP and low GWP, such as HFOs.

Improved Processes: Innovation has not been limited to new products but also includes the development of more efficient and less emissive manufacturing processes for both new and existing chemicals.

Focus on Life-Cycle Management: Regulations have prompted a greater focus on the entire life cycle of chemicals, from production to use and disposal, leading to research into better containment, recovery, and recycling technologies.

However, the chemical industry has also faced challenges, including the high cost of research and development, the need for extensive toxicity and performance testing of new substances, and the complexities of navigating different regulatory landscapes in various regions. duke.eduamericanchemistry.com

HCFC-124 was used in a variety of applications, and its phase-out necessitated research into suitable alternatives for each specific end-use sector.

Refrigeration and Air Conditioning: HCFC-124 was used as a component in some refrigerant blends to retrofit CFC-12 systems and in some specialized cooling equipment. epa.gov Research into alternatives has focused on HFC blends with lower GWP, and more recently on HFOs and natural refrigerants. coolingindia.inhoneywell.com For example, R-515B has been identified as a suitable retrofit for R-124 in high-ambient air conditioning systems. honeywell.com The transition in the HVAC industry has been a multi-step process, moving from CFCs to HCFCs, then to HFCs, and now towards low-GWP alternatives like A2L refrigerants (which include HFOs and HFO blends). ctrheatingandairconditioning.comwhitemechanical.com

Foam Blowing: HCFCs were widely used as foam blowing agents in the production of insulation for buildings and appliances. epa.gov The transition from HCFC-141b, a more common foam blowing agent, provides a model for the transition from other HCFCs. Alternatives that have been researched and implemented include hydrocarbons (like pentane), HFCs (such as HFC-245fa and HFC-365mfc), CO2, and newer options like methyl formate (B1220265) and HFOs. epa.govequisolve-dev.com The choice of alternative often depends on the specific foam application (e.g., rigid polyurethane spray foam, extruded polystyrene) and the desired properties of the final product. epa.gov

The research in these sectors has not only focused on finding a one-to-one replacement for HCFC-124 but has also considered factors such as energy efficiency, safety (flammability and toxicity), material compatibility, and cost-effectiveness of the entire system. igsd.org

Conclusion and Future Research Directions for 1,1 Dichloro 1,2,2,2 Tetrafluoroethane

Synthesis of Current Knowledge and Remaining Research Gaps

Our understanding of HCFC-124 has advanced significantly, particularly regarding its atmospheric degradation and ozone-depleting potential. It is established that HCFC-124 is primarily removed from the troposphere by reaction with hydroxyl (OH) radicals. nasa.gov This process is much faster than the degradation of CFCs, leading to a shorter atmospheric lifetime and a lower, yet non-zero, Ozone Depletion Potential (ODP). nasa.govepa.gov The ODP of HCFC-124 is approximately 0.022, and it has an atmospheric lifetime of about 5.9 years. epa.gov

Despite the phase-out of its production and consumption under the Montreal Protocol, recent studies indicate that global emissions of HCFC-124 are not decreasing as expected. researchgate.net This points to significant gaps in our knowledge regarding emission sources. While historical uses in refrigeration and foam blowing are known, the contribution of ongoing leakage from existing equipment and potential emissions from industrial processes, such as its role as an intermediate in the production of other fluorochemicals like HFC-125, requires more detailed quantification. researchgate.net

A critical research gap remains in the complete characterization of its degradation pathways and the environmental fate of its terminal degradation products. While the initial reaction with OH radicals is understood, the subsequent reactions and the formation of stable, persistent products in various atmospheric conditions are not fully elucidated. nasa.govunep.org

Table 1: Known Properties and Environmental Data for HCFC-124

| Property | Value | Source |

| Chemical Formula | C2HCl2F4 | nih.gov |

| Molar Mass | 170.92 g/mol | chemeo.com |

| Boiling Point | 3.4 °C | nih.gov |

| Atmospheric Lifetime | 5.9 years | epa.gov |

| Ozone Depletion Potential (ODP) | 0.022 | epa.gov |

| Water Solubility | 137 mg/L at 25 °C | nih.gov |

Emerging Challenges and Priorities in Environmental Chemistry of HCFC-124

The primary emerging challenge concerning HCFC-124 is the unexpected trend in its global emissions. researchgate.net Despite regulatory controls, atmospheric concentrations are not declining in line with phase-out schedules. This suggests that unaccounted-for sources are becoming increasingly significant. A key priority is therefore the identification and quantification of these emission sources. Research indicates that leakage during the production of HFC-125, a common refrigerant, may be a significant contributor to the sustained emissions of HCFC-124. researchgate.net

Another pressing challenge is the potential for HCFC-124 and its degradation products to contribute to the formation of persistent and potentially toxic substances in the environment. The atmospheric oxidation of HCFCs can lead to the formation of halogenated acetic acids, such as trifluoroacetic acid (TFA), which are highly persistent in aquatic environments. unep.org While the yield of TFA from HCFC-124 is not as high as from some other fluorocarbons, its persistence is a long-term environmental concern. unep.org

Priorities for the environmental chemistry of HCFC-124 should include:

Enhanced Global Monitoring: Continuous and expanded high-precision monitoring of atmospheric HCFC-124 concentrations is crucial to track emission trends and verify the effectiveness of international regulations.

Source Apportionment: Utilizing isotopic analysis and regional atmospheric modeling to pinpoint and quantify fugitive emissions from industrial processes, particularly from the production of other fluorinated compounds.

Degradation Product Analysis: Conducting detailed studies on the formation yields and environmental fate of degradation products like TFA under a variety of atmospheric conditions.

Prospective Research Avenues and Methodological Advancements

Future research on HCFC-124 should be directed towards closing the identified knowledge gaps and addressing the emerging environmental challenges. A significant avenue for research lies in the development and application of more sophisticated analytical techniques. While methods like gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) are established for monitoring HCFCs, there is a need for methods with higher sensitivity and precision to detect trace concentrations and to facilitate isotopic analysis for source identification. pnnl.govd-nb.info

Table 2: Comparison of Analytical Methodologies for HCFC Detection

| Method | Principle | Application | Advantages | Limitations |

| GC-FID | Gas Chromatography with Flame Ionization Detection | Monitoring workplace vapor concentrations | Robust, wide dynamic range | Lower sensitivity for halogenated compounds |

| GC-ECD | Gas Chromatography with Electron Capture Detection | Trace analysis of ODS in commercial products and atmosphere | High sensitivity to halogenated compounds | Non-specific, requires confirmation |

| GC-MS | Gas Chromatography-Mass Spectrometry | High-precision atmospheric monitoring and identification | High specificity and sensitivity, structural information | Higher cost and complexity |

Methodological advancements should also focus on computational chemistry and environmental modeling. Quantum calculation methods, such as Density Functional Theory (DFT), can be employed to simulate the photolysis mechanisms of HCFC-124 and predict the formation of various radical species and degradation products with greater accuracy. researchgate.net Furthermore, advanced three-dimensional atmospheric transport models can help to better understand the global distribution and ultimate sinks of HCFC-124 and its byproducts, improving predictions of their environmental impact. cdc.gov

Prospective research should also explore the complete lifecycle of HCFC-124, including its fate in other environmental compartments such as soil and water. cdc.govservice.gov.uk While atmospheric processes dominate its environmental fate, understanding its behavior in terrestrial and aquatic systems is necessary for a comprehensive environmental risk assessment.

Q & A

Basic Research Questions

Q. How is 1,1-dichloro-1,2,2,2-tetrafluoroethane synthesized, and what are the critical parameters for optimizing yield and purity?

- Methodological Answer : The compound is synthesized via halogen exchange reactions, such as the fluorination of perchloroethylene (CCl₂=CCl₂) with hydrogen fluoride (HF) in the presence of catalysts like SbCl₃. Key parameters include:

- Temperature : 80–120°C to balance reaction kinetics and side-product formation.

- Catalyst stability : SbCl₃ must be regenerated to maintain catalytic activity.

- Stoichiometry : Excess HF ensures complete fluorination and minimizes chlorinated by-products .

- Purity control : Distillation under inert atmospheres (e.g., N₂) prevents hydrolysis.

Q. What analytical techniques are recommended for characterizing this compound in laboratory settings?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile impurities (e.g., residual chlorinated ethanes) .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR resolves fluorine environments; chemical shifts at δ −60 to −80 ppm confirm structural integrity .

- Infrared Spectroscopy (IR) : Peaks near 1,150 cm⁻¹ (C-F stretching) and 700 cm⁻¹ (C-Cl bending) validate functional groups.

- Differential Scanning Calorimetry (DSC) : Measures phase transitions (melting point: −56.6°C) .

Q. What are the thermodynamic properties of this compound relevant to refrigeration studies?

- Methodological Answer : Key properties include:

- Critical temperature : ~145°C (estimated via group contribution methods).

- Vapor pressure : 0.5–1.2 MPa at 25°C (experimentally derived using static-cell manometry).

- Second virial coefficients : Modeled using Lennard-Jones potentials with dipole corrections to predict non-ideal gas behavior .

- Heat capacity : Calculated via quantum mechanical methods (e.g., DFT) for cycle efficiency analysis in organic Rankine systems .

Advanced Research Questions

Q. How do computational approaches elucidate the adsorption behavior of this compound on boron nitride nanotubes (BNNTs)?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes geometry using B3LYP/6-311G(d,p) basis sets. Adsorption energy (Eₐds) of −1.2 eV indicates physisorption.

- Natural Bond Orbital (NBO) analysis : Reveals charge transfer from BNNT’s N atoms to the compound’s Cl and F atoms.

- Quantum Theory of Atoms in Molecules (QTAIM) : Identifies weak C-F···B interactions (ρ ≈ 0.05 a.u.) at bond critical points .

Q. What environmental degradation pathways and kinetics are associated with this compound?

- Methodological Answer :

- Tropospheric oxidation : Reacts with OH radicals (kOH ≈ 1.5 × 10⁻¹⁴ cm³/molecule·s) to form trifluoroacetic acid (TFA), quantified via smog chamber experiments.

- Aquatic hydrolysis : Half-life >100 years at pH 7; accelerated under alkaline conditions (pH >10) via SN2 mechanisms.

- Microbial degradation : Limited in anaerobic environments; monitored via stable isotope probing (δ¹³C) in soil microcosms .

Q. How does this compound compare to alternative refrigerants in terms of performance and environmental impact?

- Methodological Answer : Comparative analysis involves:

- Cycle efficiency : Simulated using REFPROP for COP (Coefficient of Performance) under subcritical conditions (Tₑvap = −20°C, Tcond = 40°C).

- Global Warming Potential (GWP) : Estimated at 3,200 (100-year horizon) via IR absorption cross-section measurements.

- Toxicity : Acute exposure limits (LC50 >20,000 ppm in rats) assessed via OECD 403 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。